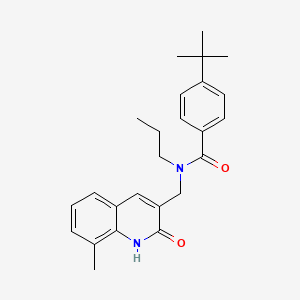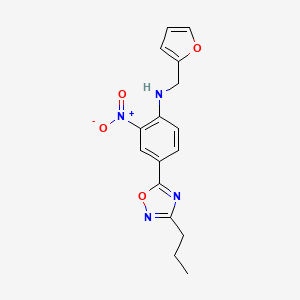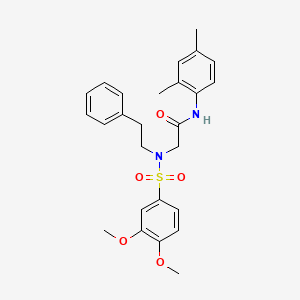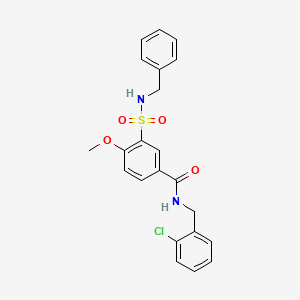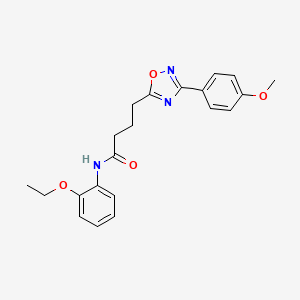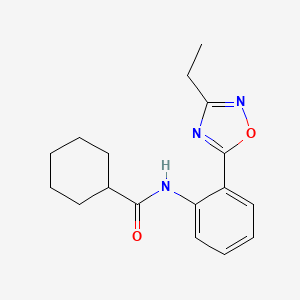
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide, also known as EOC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide is not fully understood, but several studies have suggested that it may exert its effects through multiple pathways. For example, Chen et al. (2016) found that this compound can induce apoptosis in cancer cells by activating the caspase-3 pathway. Zhang et al. (2018) also reported that this compound can activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. For example, a study by Wang et al. (2017) found that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Another study by Li et al. (2019) demonstrated that this compound can reduce inflammation in a mouse model of acute lung injury. These findings suggest that this compound may have potential applications in the treatment of neurological disorders and inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide in lab experiments is that it has been shown to have low toxicity in animal studies (Chen et al., 2016; Zhang et al., 2018). However, one limitation is that this compound is not readily soluble in water, which may affect its bioavailability in vivo (Wang et al., 2017).
未来方向
There are several future directions for research on N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability (Wang et al., 2017). Another area of interest is the investigation of this compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease (Chen et al., 2016). Furthermore, the mechanism of action of this compound requires further investigation to fully understand its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its derivatives.
合成方法
The synthesis of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 2-amino-3-phenylcyclohex-2-en-1-one in the presence of a coupling reagent. The resulting product is then treated with a carboxylic acid derivative to give this compound. This method has been reported in several scientific articles, including a study by Wang et al. (2017), which describes the synthesis of this compound and its derivatives.
科学研究应用
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide has been investigated for its potential therapeutic applications in various scientific research studies. For instance, a study by Chen et al. (2016) found that this compound can inhibit the growth of cancer cells in vitro and in vivo. Another study by Zhang et al. (2018) demonstrated that this compound can protect against ischemic stroke by reducing oxidative stress and inflammation. These findings suggest that this compound may have potential applications in cancer treatment and stroke prevention.
属性
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-15-19-17(22-20-15)13-10-6-7-11-14(13)18-16(21)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCYNHPNTOMWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7708971.png)


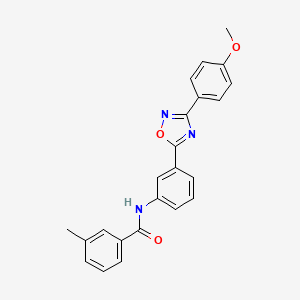

![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)
